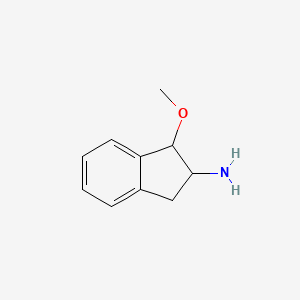

1-méthoxy-2,3-dihydro-1H-indène-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methoxy-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-methoxy-2,3-dihydro-1H-inden-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methoxy-2,3-dihydro-1H-inden-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1-methoxy-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a psychoactive agent.

Mécanisme D'action

Target of Action

1-Methoxy-2,3-dihydro-1H-inden-2-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . They are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets to exert their effects . For instance, some methoxylated 2,3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists .

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that this compound could potentially influence a variety of molecular and cellular processes .

Analyse Biochimique

Biochemical Properties

1-methoxy-2,3-dihydro-1H-inden-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with 5-HT2A receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to either inhibition or activation of their functions.

Cellular Effects

1-methoxy-2,3-dihydro-1H-inden-2-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cells and the specific conditions of the cellular environment.

Molecular Mechanism

The molecular mechanism of 1-methoxy-2,3-dihydro-1H-inden-2-amine involves its binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to changes in cellular responses . Additionally, it may inhibit or activate enzymes, resulting in alterations in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methoxy-2,3-dihydro-1H-inden-2-amine can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of 1-methoxy-2,3-dihydro-1H-inden-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-methoxy-2,3-dihydro-1H-inden-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-methoxy-2,3-dihydro-1H-inden-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall activity and function within the organism.

Subcellular Localization

1-methoxy-2,3-dihydro-1H-inden-2-amine exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function, as well as its interactions with other biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.

Reduction: The nitromethylindanone is reduced to an alcohol.

Dehydration: The alcohol is dehydrated to form nitromethylindene.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-methoxy-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminoindane: Similar structure but lacks the methoxy group.

Uniqueness

1-methoxy-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a compound of interest for further research.

Activité Biologique

1-Methoxy-2,3-dihydro-1H-inden-2-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Methoxy-2,3-dihydro-1H-inden-2-amine has the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. The compound features a methoxy group at the 1-position and an amine group at the 2-position of the dihydroindene framework, which contributes to its biological activity by mimicking neurotransmitters and interacting with various receptors.

Target Receptors

Research indicates that this compound interacts with several biological targets, particularly neurotransmitter receptors. Notably, it has been shown to bind to serotonin (5-HT2A) and dopamine receptors, which are crucial in the treatment of neurological disorders.

Biochemical Pathways

The compound influences multiple biochemical pathways, including:

- Cell Signaling: It modulates key signaling pathways that affect gene expression and cellular metabolism.

- Enzyme Interaction: It interacts with enzymes such as monoamine oxidase B (MAO-B), which is significant for its role in neuroprotection .

Biological Activities

1-Methoxy-2,3-dihydro-1H-inden-2-amine exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 50 |

These results suggest that 1-methoxy-2,3-dihydro-1H-inden-2-amine may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown promising anticancer effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| PC3 | 10.5 |

| HCT116 | 12.0 |

These values indicate that the compound can inhibit cell growth effectively, suggesting its potential as an anticancer agent .

Study on Neuroprotective Effects

A study focused on the neuroprotective effects of 1-methoxy-2,3-dihydro-1H-inden-2-amine in models of Parkinson's disease. The compound was found to inhibit MAO-B with an IC50 value comparable to Selegiline, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results showed significant inhibition zones comparable to standard antibiotics, highlighting its potential application in treating resistant infections .

Propriétés

IUPAC Name |

1-methoxy-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMICMWRZNBCKBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.